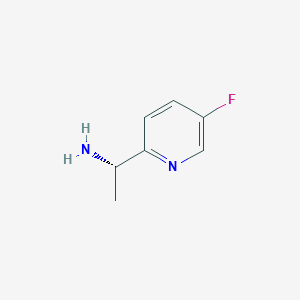

(S)-1-(5-Fluoropyridin-2-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(5-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRMCSSVBSDNL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582624 | |

| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-15-7 | |

| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-(5-Fluoropyridin-2-yl)ethanamine chemical properties

An In-depth Technical Guide to (S)-1-(5-Fluoropyridin-2-yl)ethanamine for Researchers and Drug Development Professionals

Introduction

This compound is a chiral primary amine that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development. Its structural features—a stereogenic center, a fluorinated pyridine ring, and a reactive amine group—make it a highly valuable intermediate for synthesizing complex, high-value molecules. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a parent molecule, including its metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles like this one particularly sought after in drug design.[1][2]

This guide provides a comprehensive technical overview of this compound, created for scientists and professionals in research and drug development. It delves into the compound's core chemical properties, advanced synthesis methodologies, analytical validation techniques, and key applications, with a focus on the scientific rationale behind its use.

Physicochemical and Computational Properties

The fundamental properties of this compound and its common salt forms are essential for its effective use in synthesis. The free base is often used in reactions, while its hydrochloride and dihydrochloride salts offer improved stability and handling characteristics.[3][4]

Table 1: Core Chemical and Computational Properties

| Property | This compound (Free Base) | This compound HCl | This compound Dihydrochloride |

|---|---|---|---|

| CAS Number | 905587-15-7[5] | 1065267-33-5[3] | 1208893-73-5[4] |

| Molecular Formula | C₇H₉FN₂[5][6][7] | C₇H₁₀ClFN₂[3] | C₇H₉N₂F·2HCl[4] |

| Molecular Weight | 140.16 g/mol [5][7] | 176.62 g/mol [3] | 213.08 g/mol [4] |

| SMILES | CC1=NC=C(F)C=C1[5] | CC1=NC=C(Cl)C=C1.[H]Cl[8] | CN.Cl.Cl[4] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų[7] | Not Available | Not Available |

| logP (calculated) | 1.24[7] | Not Available | Not Available |

| Hydrogen Bond Donors | 1[7] | Not Available | Not Available |

| Hydrogen Bond Acceptors | 2[7] | Not Available | Not Available |

| Rotatable Bonds | 1[7] | Not Available | Not Available |

Synthesis and Manufacturing Insights: A Biocatalytic Approach

The generation of enantiomerically pure chiral amines is a cornerstone of pharmaceutical synthesis. While several chemical methods exist, biocatalysis using transaminase enzymes offers a green, highly selective, and efficient alternative. This compound is a key intermediate in the synthesis of the JAK2 kinase inhibitor AZD1480, underscoring the industrial relevance of its stereoselective production.[9]

A published method highlights the use of an immobilized (S)-selective amine transaminase from Vibrio fluvialis in a continuous flow system.[9] This approach is superior to traditional batch reactions as it allows for continuous production and in-line purification, leading to high enantiomeric excess (>99% ee) and a respectable yield of 35%.[9] The enzyme facilitates the asymmetric amination of the prochiral ketone precursor, 1-(5-fluoropyridin-2-yl)ethanone.[9][10]

Conceptual Asymmetric Synthesis Workflow

The diagram below illustrates a conceptual workflow for the biocatalytic synthesis of this compound.

Caption: Biocatalytic synthesis of this compound.

Experimental Protocol: Biocatalytic Asymmetric Amination

-

Enzyme Immobilization: The (S)-selective amine transaminase is immobilized on a solid support (e.g., agarose-based resin) to enhance stability and enable its use in a continuous flow reactor. This is a critical step for process scalability and reusability.

-

Reaction Mixture Preparation: A buffered solution is prepared containing the prochiral ketone precursor, 1-(5-fluoropyridin-2-yl)ethanone, a suitable amine donor (such as isopropylamine), and the essential cofactor, pyridoxal 5'-phosphate (PLP).

-

Continuous Flow Reaction: The reaction mixture is continuously pumped through a packed-bed reactor containing the immobilized enzyme at a controlled flow rate and temperature. The residence time in the reactor is optimized to maximize conversion.

-

In-line Purification: The effluent from the reactor, containing the desired product, unreacted substrate, and byproducts, is passed through an in-line purification system, such as simulated moving bed (SMB) chromatography, to isolate the pure (S)-enantiomer.

-

Product Isolation: The purified product fraction is collected, and the solvent is removed under reduced pressure to yield this compound with high enantiomeric purity.

Analytical Characterization

Rigorous analytical control is paramount to ensure the identity, purity, and enantiomeric excess of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[9]

Analytical Validation Workflow

A self-validating analytical workflow ensures the reliability of results. This involves initial method development followed by routine quality control checks.

Caption: HPLC workflow for chiral purity analysis.

Step-by-Step HPLC Protocol

-

Column: A chiral stationary phase is required to separate the enantiomers. Columns based on derivatized cellulose or amylose are commonly effective.

-

Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution.

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

-

Injection and Detection: The sample is injected onto the HPLC system, and the eluting enantiomers are detected using a UV detector at an appropriate wavelength (typically around 260 nm for the pyridine ring).

-

Data Analysis: The retention times of the two enantiomer peaks are used for identification, and the peak areas are integrated to calculate the enantiomeric excess (% ee).

Applications in Research and Drug Development

The primary application of this compound is as a chiral building block for the synthesis of pharmacologically active molecules.[5][8]

-

Pharmaceutical Intermediates: Its most prominent role is as a key intermediate for the synthesis of the Janus kinase (JAK) 2 inhibitor AZD1480.[9] JAK inhibitors are a class of drugs used to treat myeloproliferative disorders, rheumatoid arthritis, and other inflammatory diseases. The specific (S)-stereochemistry of the amine is crucial for the drug's efficacy and binding to the target enzyme.

-

Asymmetric Synthesis: Beyond specific drug targets, it serves as a versatile synthon in asymmetric synthesis. The primary amine can be readily derivatized to form amides, sulfonamides, or secondary amines, allowing for its incorporation into a wide array of molecular scaffolds.

-

Medicinal Chemistry: The 5-fluoropyridine moiety is a privileged structure in drug discovery.[1] The fluorine atom can enhance binding affinity through favorable electrostatic interactions, block metabolic oxidation at that position, and improve membrane permeability, thereby enhancing the overall pharmacokinetic profile of a drug candidate.[2]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description |

|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed.[7] |

| H315 | Causes skin irritation.[5][7] | |

| H318 / H319 | Causes serious eye damage / irritation.[5][7] | |

| H335 | May cause respiratory irritation.[5][7] | |

| Precautionary Statements | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray.[5][7] |

| P264 | Wash skin thoroughly after handling.[11] | |

| P270 | Do not eat, drink or smoke when using this product.[11] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Storage Conditions: The compound should be stored in a tightly sealed container in a dark, inert atmosphere.[5] For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[5] Some suppliers also suggest storage at 4°C under light protection.[7]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of advanced pharmaceutical agents. Its value is derived from the precise combination of its stereochemistry and the strategic placement of a fluorine atom on a heterocyclic core. Understanding its properties, synthesis via modern biocatalytic methods, and rigorous analytical validation is key to successfully leveraging this compound in research and development. As the demand for more sophisticated and effective therapeutics grows, the importance of such chiral building blocks will undoubtedly continue to increase.

References

-

Appchem. 1-(5-Fluoropyridin-2-yl)ethanamine. [Link]

-

ResearchGate. Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by.... [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

-

AWS. 1-(5-Fluoropyridin-2-yl)-cyclopropanecarboxylic acid Safety Data Sheet. [Link]

-

PubChem. (S)-1-(2-Fluorophenyl)ethylamine. [Link]

-

CAS Common Chemistry. 1-Chloro-2-naphthalenol. [Link]

-

MDPI. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(5-FLUOROPYRIDIN-2-YL)ETHANAMINE HCL | CymitQuimica [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. 905587-15-7|this compound|BLD Pharm [bldpharm.com]

- 6. appchemical.com [appchemical.com]

- 7. chemscene.com [chemscene.com]

- 8. 1956437-44-7|(S)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6 - Sunway Pharm Ltd [3wpharm.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine

Introduction

(S)-1-(5-Fluoropyridin-2-yl)ethanamine is a chiral amine derivative of fluorinated pyridine. The incorporation of a fluorine atom into the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1][2] Fluorinated pyridines are prevalent motifs in a wide array of pharmaceuticals due to their ability to enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3][4] Understanding the fundamental physicochemical properties of this compound is therefore paramount for researchers and scientists engaged in drug discovery and development. This guide provides an in-depth analysis of its core physicochemical characteristics and outlines detailed, field-proven methodologies for their experimental determination.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical in predicting the compound's behavior in biological systems and guiding formulation development.

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂ | [5] |

| Molecular Weight | 140.16 g/mol | [5][6] |

| Calculated logP | 1.2404 | [5] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

| Storage Conditions | 4°C, protect from light | [5] |

Experimental Determination of Physicochemical Properties

The following protocols are designed to be self-validating systems, providing accurate and reproducible data. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical determinant of its absorption and distribution in the body. For an amine-containing compound like this compound, its solubility is expected to be pH-dependent.

Methodology: Shake-Flask Method [7]

This method is considered the gold standard for solubility determination due to its directness and accuracy.[8]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH-Dependent Solubility: Repeat the above steps using buffers of different pH values (e.g., pH 2, 5, 7.4, and 9) to determine the solubility profile across a physiologically relevant pH range. Amines are generally more soluble in acidic conditions due to the formation of the more polar ammonium salt.

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Determination of the Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[9] For an amine, the pKa corresponds to the equilibrium between the protonated (cationic) and neutral forms. This parameter is crucial as it governs the extent of ionization at physiological pH, which in turn affects membrane permeability, receptor binding, and solubility.[10]

Methodology: Potentiometric Titration [11]

Potentiometric titration is a robust and widely used method for pKa determination. It involves monitoring the pH of a solution as a titrant is added.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[11]

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standard solution of hydrochloric acid (0.1 M HCl) to ensure the amine is fully protonated.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (0.1 M NaOH) in small, precise increments.

-

pH Measurement: Record the pH of the solution after each addition of NaOH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve.

Diagram of the Potentiometric Titration Workflow:

Caption: Workflow for logP determination using the shake-flask method.

The Significance of Fluorine in Pyridine Derivatives

The presence of the fluorine atom at the 5-position of the pyridine ring in this compound has profound effects on its physicochemical properties and, consequently, its potential as a drug candidate.

-

Electronic Effects: Fluorine is the most electronegative element, and its introduction into the pyridine ring can lower the pKa of the amine group compared to its non-fluorinated analog. This modulation of basicity can be crucial for optimizing interactions with biological targets and for controlling the degree of ionization at physiological pH. [3]* Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption. [1][3]* Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a potential site of metabolism can block oxidative degradation, thereby increasing the compound's half-life and bioavailability. [4]

Conclusion

A thorough understanding of the physicochemical properties of this compound is indispensable for its effective application in drug discovery and development. This guide has provided a summary of its known properties and detailed, robust protocols for the experimental determination of its aqueous solubility, pKa, and logP. The strategic incorporation of fluorine in this pyridine derivative offers medicinal chemists a powerful tool to fine-tune its properties for optimal therapeutic efficacy.

References

-

PubChem. Ethylamine. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Unknown. Fluorine in drug discovery: Role, design and case studies. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Unknown. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

-

Unknown. (2023). Solubility of Organic Compounds. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Donovan, C., & Voutchkova-Kostal, A. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Shaw, D. G., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. AIP Publishing. [Link]

-

Unknown. Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Unknown. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

-

Flieger, J., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link]

-

Unknown. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. 905587-15-7|this compound|BLD Pharm [bldpharm.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. What is pKa and how is it used in drug development? [pion-inc.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-1-(5-Fluoropyridin-2-yl)ethanamine

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: (S)-1-(5-Fluoropyridin-2-yl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of this compound, a detailed experimental protocol for its acquisition, and the underlying scientific principles governing the spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the NMR characteristics of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the fluoropyridine ring and the aliphatic protons of the ethanamine side chain. The chemical shifts are influenced by the electronic effects of the nitrogen atom and the fluorine substituent in the pyridine ring, as well as the amino group on the side chain.

The Pyridine Ring Protons (H-3, H-4, and H-6)

The pyridine ring contains three aromatic protons. The fluorine atom at the C-5 position and the ethanamine substituent at the C-2 position significantly influence their chemical shifts and splitting patterns.

-

H-6: This proton is situated ortho to the nitrogen atom, which is strongly electron-withdrawing. Therefore, H-6 is expected to be the most deshielded of the aromatic protons, appearing at the lowest field. It will be split by the adjacent H-4 proton and will also exhibit a smaller coupling to the fluorine atom.

-

H-4: This proton is meta to the nitrogen and ortho to the fluorine atom. It will experience deshielding from both, though less than H-6. Its signal will be split by the adjacent H-3 and H-6 protons, and also by the fluorine atom.

-

H-3: This proton is meta to both the nitrogen and the fluorine atom, and ortho to the ethanamine substituent. It is expected to be the most shielded of the aromatic protons, appearing at the highest field among them. It will be split by the adjacent H-4 proton.

The Ethanamine Side Chain Protons (CH, CH₃, and NH₂)

The ethanamine side chain consists of a methine proton (CH), a methyl group (CH₃), and an amine group (NH₂).

-

CH: The methine proton is directly attached to the chiral center and the pyridine ring. Its chemical shift will be influenced by the adjacent amino and methyl groups, as well as the aromatic ring. It is expected to appear as a quartet due to coupling with the three protons of the methyl group.

-

CH₃: The methyl protons are adjacent to the chiral methine proton. Their signal will appear as a doublet due to coupling with the single methine proton.

-

NH₂: The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. The signal is often broad and may not show clear coupling. In some cases, it can be exchanged with D₂O, causing the signal to disappear, which is a useful diagnostic tool.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These are estimates based on data from similar compounds.[1][2][3][4][5]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.2 - 8.4 | dd | ³J(H-H) ≈ 2.5, ⁴J(H-F) ≈ 3.0 |

| H-4 | 7.5 - 7.7 | ddd | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 8.0, ⁴J(H-H) ≈ 2.5 |

| H-3 | 7.2 - 7.4 | d | ³J(H-H) ≈ 8.5 |

| CH | 4.1 - 4.3 | q | ³J(H-H) ≈ 6.8 |

| CH₃ | 1.4 - 1.6 | d | ³J(H-H) ≈ 6.8 |

| NH₂ | 1.5 - 3.0 (variable) | br s | - |

Note: The values for H-F coupling constants can vary and are a key feature in the spectra of fluorinated pyridines.[6][7][8]

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for small organic molecules.[9][10] For amines, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be suitable.[9]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.[9]

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[9]

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve homogeneity and optimal spectral resolution. This is a critical step for obtaining sharp peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.[9]

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for the structural analysis of this compound using ¹H NMR.

Caption: Workflow for ¹H NMR analysis.

Trustworthiness and Self-Validating Systems

The protocol described above is designed to be a self-validating system. The comparison of the experimentally acquired spectrum with the theoretically predicted spectrum provides a robust method for structural confirmation.[11][12][13] Any significant deviation from the predicted chemical shifts, multiplicities, or coupling constants would warrant further investigation, such as 2D NMR experiments (e.g., COSY, HSQC) to definitively establish the proton-proton and proton-carbon correlations.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of the predicted spectral features, coupled with a rigorous experimental protocol, is essential for the unambiguous characterization of this important chiral building block. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and related compounds, ensuring high standards of scientific integrity and data quality in drug discovery and development.

References

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. [Link]

-

Cui, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Molecules, 29(10), 2349. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

-

Lee, J. J., et al. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry, 59(17), 12347–12355. [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565–575. [Link]

-

Sinha, A., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9069–9078. [Link]

-

University of Regensburg. Determine the structure of small organic molecule from 1H NMR experimental spectrum. [Link]

-

Tuttle, L. M., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PloS one, 13(5), e0195959. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]

-

Sinha, A., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9069–9078. [Link]

-

Barbosa, T. M., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(35), 19326–19335. [Link]

-

Tollinger, M., et al. (2003). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 125(38), 11762–11768. [Link]

-

Abraham, R. J. (2005). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. [Link]

-

Smith, S. G., & Goodman, J. M. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature protocols, 9(3), 641–656. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... [Link]

-

SpectraBase. 2-(2-Methylaminoethyl)pyridine - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 2. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR [m.chemicalbook.com]

- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eclass.uoa.gr [eclass.uoa.gr]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 10. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]

- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visualizer loader [nmrdb.org]

- 13. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluoropyridine Moiety in Kinase Inhibition: A Mechanistic Deep Dive

A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This guide provides an in-depth technical exploration of the mechanism of action of kinase inhibitors derived from fluoropyridines. We will dissect the multifaceted roles of the fluoropyridine scaffold, from its critical interactions within the ATP-binding pocket to the nuanced effects of fluorine substitution on binding affinity, selectivity, and metabolic stability. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design and characterization of this important class of therapeutics. We will delve into the structural basis of inhibition through crystallographic evidence, quantify inhibitor performance with detailed biochemical and biophysical data, and provide robust, step-by-step protocols for the key experiments that underpin these analyses.

The Privileged Scaffold: Why Fluoropyridines in Kinase Inhibition?

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the pyridine ring has emerged as a privileged structure. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase active site.

The introduction of fluorine onto the pyridine ring further enhances its utility. Fluorine, being the most electronegative element, imparts unique physicochemical properties to the molecule. These include:

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its hydrogen bonding capabilities and overall compound properties like solubility and cell permeability.

-

Enhanced Metabolic Stability: Fluorine substitution at positions susceptible to metabolic oxidation can block these sites, thereby increasing the half-life of the drug.[1]

-

Increased Binding Affinity: Fluorine can participate in favorable interactions within the kinase active site, including hydrogen bonds and halogen bonds, which can significantly contribute to the binding affinity of the inhibitor.[2]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding to the target kinase.

This guide will explore these principles through specific examples and detailed experimental data.

Deciphering the Mechanism of Action: A Structural Perspective

To truly understand the mechanism of action of fluoropyridine-based kinase inhibitors, we must visualize their interactions with the target kinase at an atomic level. X-ray crystallography provides invaluable insights into the binding modes of these inhibitors.

Case Study 1: Imidazo[4,5-b]pyridine Inhibitors of Aurora Kinase A

A series of imidazo[4,5-b]pyridine-based inhibitors have been developed as potent inhibitors of Aurora kinases. The crystal structure of compound 21a in complex with Aurora-A (PDB ID: 4B0G) reveals key binding interactions.[3]

Figure 1: Binding mode of an imidazo[4,5-b]pyridine inhibitor in Aurora-A.

As depicted in the crystal structure, the inhibitor occupies the ATP-binding site.[3] The imidazo[4,5-b]pyridine core forms a crucial hydrogen bond with the backbone amide of Ala213 in the hinge region. The isoxazole group interacts with the glycine-rich loop, and the imidazole ring sits in a lipophilic pocket near Ala213.[3]

Case Study 2: Pyridine-Pyrazolopyridine Inhibitors of Protein Kinase A (PKA)

The crystal structure of a pyridine-pyrazolopyridine-based inhibitor in complex with PKA (PDB ID: 2ojf) provides another excellent example of the binding mode of this class of compounds.[1] In this case, the pyridine-pyrazolopyridine scaffold also forms key hydrogen bonds with the hinge region, while other parts of the molecule extend into different pockets of the active site to confer potency and selectivity.[1]

Quantifying Inhibitor Performance: Potency, Affinity, and Selectivity

The development of effective kinase inhibitors requires rigorous quantitative characterization. This involves determining the inhibitor's potency (IC50), binding affinity (Kd), and its selectivity profile across the human kinome.

Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine Inhibitors

The following table summarizes the structure-activity relationship for a series of imidazo[4,5-b]pyridine-based inhibitors, highlighting the impact of substitutions, including fluorine, on their activity against Aurora-A and their metabolic stability.

| Compound | R2 | Aurora-A IC50 (µM) | hERG IC50 (µM) | Human Liver Microsomal Stability (% metabolized in 30 min) |

| 5 | 4-(4-methylpiperazin-1-yl)phenyl | 0.012 | 1.20 | 89 |

| 6 | 3-(4-methylpiperazin-1-yl)phenyl | 0.010 | 1.10 | 86 |

| 20f | 3-(4-methylpiperazin-1-yl)phenyl (with F at 2-position of benzaldehyde) | 0.015 | 9.50 | 24 |

| 21a | 1-methyl-1H-imidazol-5-yl | 0.015 | >10 | - |

| 21d | 2,5-dimethyloxazol-4-yl | 2.2 | >10 | - |

| 21i | 1-methyl-1H-pyrazol-4-yl | 0.045 | >10 | - |

Data sourced from: J. Med. Chem. 2012, 55, 22, 9718–9733[3]

The data clearly demonstrates that small changes in the inhibitor structure can have a profound impact on its biological activity and properties. Notably, the introduction of a fluorine atom in compound 20f led to a significant improvement in metabolic stability and a reduction in hERG inhibition, a critical parameter for cardiac safety.[3]

Binding Affinity and Selectivity Profile of a Dual FLT3/Aurora Kinase Inhibitor

Compound 27e , a dual inhibitor of FLT3 and Aurora kinases, was extensively profiled to determine its binding affinity and selectivity.

| Kinase Target | Kd (nM) |

| Aurora-A | 7.5 |

| Aurora-B | 48 |

| FLT3 | 6.2 |

| FLT3-ITD | 38 |

| FLT3(D835Y) | 14 |

Data sourced from: J. Med. Chem. 2012, 55, 22, 9718–9733[3]

A kinome-wide selectivity screen of 27e at 1 µM against 386 non-mutant kinases revealed a selectivity score (S10) of 0.057, indicating that it inhibits a small fraction of the kinome at this concentration.[3] Significant off-target inhibition was observed for FLT1, JAK2, RET, and PDGFRB.[3]

Figure 2: Selectivity profile of a dual FLT3/Aurora kinase inhibitor.

Experimental Protocols for Inhibitor Characterization

The robust characterization of kinase inhibitors relies on a suite of well-established biochemical and biophysical assays. Here, we provide detailed, step-by-step methodologies for key experiments.

Kinase Activity Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP to ATP and measure the newly synthesized ATP through a luciferase/luciferin reaction.[4][5] The resulting luminescence is proportional to the ADP concentration and, therefore, the kinase activity.[4][5]

Step-by-Step Protocol:

-

Kinase Reaction Setup:

-

ATP Depletion:

-

ADP to ATP Conversion and Signal Generation:

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 3: Workflow for the ADP-Glo™ Kinase Assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the inhibitor (in the syringe) is titrated into a solution of the kinase (in the sample cell) at a constant temperature. The instrument measures the heat change upon each injection.[9]

Step-by-Step Protocol:

-

Sample Preparation:

-

Dialyze both the kinase and the inhibitor extensively against the same buffer to minimize buffer mismatch effects.[10]

-

Accurately determine the concentrations of both the kinase and the inhibitor.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and other parameters such as stirring speed (e.g., 750 rpm) and reference power.[10]

-

-

Loading Samples:

-

Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

-

-

Titration:

-

Data Acquisition:

-

The instrument records the heat change after each injection, generating a thermogram.

-

-

Data Analysis:

-

Integrate the peaks in the thermogram to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of inhibitor to kinase.

-

Fit the data to a suitable binding model to determine the Kd, n, and ΔH.[11]

-

Figure 4: Workflow for Isothermal Titration Calorimetry (ITC).

Co-crystallization for Structural Studies

Obtaining a high-resolution crystal structure of a kinase-inhibitor complex is crucial for understanding the binding mode and for structure-based drug design.

Principle: The kinase and inhibitor are mixed together in solution, and this complex is then subjected to crystallization screening to find conditions that promote the growth of well-ordered crystals.[12]

Step-by-Step Protocol:

-

Protein and Inhibitor Preparation:

-

Purify the kinase to a high degree of homogeneity.

-

Dissolve the inhibitor in a suitable solvent (e.g., DMSO).

-

-

Complex Formation:

-

Mix the purified kinase with a molar excess of the inhibitor and incubate to allow for complex formation.

-

-

Crystallization Screening:

-

Use a variety of commercially available or in-house crystallization screens to test a wide range of conditions (precipitants, buffers, salts, and additives).

-

Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or other methods.

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components, temperature, and other parameters to improve crystal size and quality.

-

-

X-ray Diffraction Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques.

-

Conclusion and Future Perspectives

Fluoropyridine-derived kinase inhibitors represent a highly successful and versatile class of therapeutic agents. Their mechanism of action is rooted in the ability of the pyridine core to form key hydrogen bonds with the kinase hinge region, while the strategic placement of fluorine atoms can fine-tune their potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the principles underlying their design, their structural basis of inhibition, and the experimental methodologies required for their thorough characterization.

The future of fluoropyridine-based kinase inhibitor development will likely focus on:

-

Targeting Novel Kinases: Expanding the application of this scaffold to inhibit newly validated kinase targets.

-

Overcoming Drug Resistance: Designing next-generation inhibitors that are effective against mutant kinases that confer resistance to existing therapies.

-

Enhancing Selectivity: Employing advanced computational and screening methods to develop highly selective inhibitors with minimal off-target effects.

-

Exploring Novel Binding Modes: Designing inhibitors that exploit allosteric sites or other non-ATP competitive mechanisms of inhibition.

By leveraging the principles and methodologies outlined in this guide, researchers and drug developers can continue to advance the field of kinase inhibition and deliver new and effective medicines to patients.

References

-

Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(22), 9718–9733. [Link]

-

Zhu, G. D., Gong, J., Gandhi, V. B., Woods, K., Luo, Y., Liu, X., ... & Giranda, V. L. (2007). Crystal structure of Protein Kinase A in complex with Pyridine-Pyrazolopyridine based inhibitors. RCSB Protein Data Bank. [Link]

-

Schiebel, J., Krimmer, S. G., Röwer, K., & Müller, S. (2020). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem, 15(22), 2135-2142. [Link]

-

TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

-

Dunn, T. J., & Tieleman, D. P. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical Journal, 119(8), 1517–1526. [Link]

-

Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]

-

Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241–1249. [Link]

-

Galal, A. M., Fares, M., & El-Sayed, M. A. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. [Link]

-

Minikel, E. V. (2016, September 12). Isothermal titration calorimetry. CureFFI.org. [Link]

-

Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. ResearchGate. [Link]

-

Caplan, A., & Ni, J. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Molecular Biosciences, 11. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Otaibi, A. M., Al-Hujaili, A. M., Al-Ghamdi, H. A., Al-Zahrani, A. A., ... & El-Sayed, M. A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7856. [Link]

-

Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public K(i) data. Journal of medicinal chemistry, 55(11), 5165–5173. [Link]

-

Asquith, C. R. M., Laitinen, T., Bennett, J. M., & Tizzard, G. J. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

-

protocols.io. (2020). Isothermal Titration Calorimetry (ITC). [Link]

-

Harris, C. M., G-S., E., & K., K. (2013). Crystal Structures of Ask1-inhibitor Complexes. RCSB Protein Data Bank. [Link]

-

Roskoski, R., Jr (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological research, 103, 26–48. [Link]

-

ResearchGate. (n.d.). In vitro inhibition of (left, IC50) and binding to (right, Kd) LRRK2... [Link]

-

ResearchGate. (n.d.). Structure and selectivity of pyrolopyridazine compounds. [Link]

-

Ali, M. A., Ismail, N. S. M., & Choon, T. S. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]

-

protocols.io. (n.d.). ADP Glo Protocol. Retrieved from [Link]

-

Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-84. [Link]

-

The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry (ITC). Penn State. [Link]

-

Goud, N. R., & Gangadhar, B. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin, 9(4), 526–541. [Link]

-

Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ACS chemical biology, 8(1), 30–39. [Link]

-

Nguyen, T., Statsyuk, A., Haverty, B., & Mehta, A. (n.d.). A General Approach to Kinase Inhibitors. University of Houston. [Link]

-

Devi, P., Budhwar, V., Kakkar, S., & Kumar, A. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research, 13(6), P87-P105. [Link]

Sources

- 1. 2ojf - Crystal structure of Protein Kinase A in complex with Pyridine-Pyrazolopyridine based inhibitors - Summary - Protein Data Bank Japan [pdbj.org]

- 2. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. content.protocols.io [content.protocols.io]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine via Biocatalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-1-(5-Fluoropyridin-2-yl)ethanamine in Medicinal Chemistry

This compound is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates.[1] Its structural motif is integral to a variety of pharmacologically active molecules. Notably, it serves as a key precursor for the synthesis of AZD1480, a potent inhibitor of Janus kinase 2 (JAK2), which has been investigated for the treatment of myelofibrosis and other myeloproliferative disorders.[2][3]

The synthesis of enantiomerically pure amines is a cornerstone of modern drug development, as the stereochemistry of a molecule dictates its biological activity and safety profile.[4] The production of this compound, therefore, requires a robust and highly selective synthetic strategy to ensure the desired enantiomer is produced with high purity. This application note provides a detailed, field-tested protocol for the asymmetric synthesis of this valuable amine using a biocatalytic approach, which offers significant advantages in terms of selectivity, sustainability, and process efficiency over traditional chemical methods.[4]

Strategic Overview: Pathways to Chiral Amines

The asymmetric synthesis of chiral primary amines from prochiral ketones is a well-established yet challenging endeavor in organic chemistry.[5] Several methodologies have been developed, each with its own set of advantages and limitations.

-

Asymmetric Reductive Amination: This classical approach involves the reaction of a ketone with an amine source, followed by the reduction of the resulting imine intermediate.[6] The stereoselectivity is controlled by a chiral catalyst, often based on transition metals like ruthenium or iridium complexed with chiral phosphine ligands.[7][8] While effective, these methods can require high pressures of hydrogen gas, expensive and air-sensitive catalysts, and may present challenges in catalyst removal from the final product.

-

Biocatalysis with Transaminases: A powerful alternative that has gained significant traction in the pharmaceutical industry is the use of enzymes, particularly transaminases (TAs).[9] These enzymes, also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with exceptional stereoselectivity.[10] This method operates under mild, aqueous conditions, avoids the use of heavy metals, and often leads to very high enantiomeric excess (ee).[11]

This guide will focus on the biocatalytic route, specifically leveraging an (S)-selective ω-transaminase for the synthesis of this compound.

Core Protocol: Biocatalytic Asymmetric Synthesis via Transamination

The central strategy involves the asymmetric conversion of the prochiral ketone, 1-(5-fluoropyridin-2-yl)ethan-1-one, to the desired (S)-amine using an ω-transaminase.

The Causality of Biocatalytic Transamination

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the interconversion of a ketone/aldehyde and an amine. The reaction proceeds via a two-step "ping-pong" mechanism:

-

First Half-Reaction: The PLP cofactor, bound to the enzyme's active site, reacts with an amine donor (e.g., L-alanine or isopropylamine) to form a Schiff base. This is followed by tautomerization and hydrolysis to release an aldehyde or ketone (e.g., pyruvate from L-alanine) and form pyridoxamine-5'-phosphate (PMP).

-

Second Half-Reaction: The PMP then reacts with the ketone substrate (1-(5-fluoropyridin-2-yl)ethan-1-one). A reverse sequence of reactions occurs, transferring the amino group to the ketone and regenerating the PLP-enzyme complex, thereby releasing the chiral amine product.

The equilibrium of the reaction can be unfavorable.[10] To drive the reaction towards the product, a high concentration of the amine donor is typically used, or a system is employed to remove the ketone by-product.[10] The use of whole cells or immobilized enzymes can also enhance stability and facilitate catalyst recycling.[2]

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the biocatalytic synthesis, from starting materials to the final, purified product.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of chiral amines using ω-transaminases.[3][10]

Materials and Reagents

| Reagent | CAS Number | Recommended Purity | Supplier Example |

| 1-(5-Fluoropyridin-2-yl)ethan-1-one | 450891-23-1 | >98% | Major suppliers |

| ω-Transaminase from Vibrio fluvialis (Vf-ATA) | N/A | Lyophilized powder | Commercial source |

| L-Alanine | 56-41-7 | >99% | Major suppliers |

| Pyridoxal-5'-phosphate (PLP) | 41468-25-1 | >98% | Major suppliers |

| Potassium phosphate buffer (pH 7.5) | N/A | 0.1 M | Prepare in-house |

| Toluene | 108-88-3 | ACS Grade | Major suppliers |

| Sodium Hydroxide (NaOH) | 1310-73-2 | >98% | Major suppliers |

| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Major suppliers |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | Major suppliers |

Equipment

-

Jacketed glass reactor or temperature-controlled shaker incubator

-

pH meter and probe

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H)

-

NMR Spectrometer and Mass Spectrometer for structural confirmation

Step-by-Step Procedure

Step 1: Preparation of the Reaction Medium

-

Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.5 using a potassium hydroxide or phosphoric acid solution.

-

To a 100 mL jacketed reactor, add 50 mL of the prepared buffer.

-

Add L-Alanine (e.g., 5-10 molar equivalents relative to the ketone substrate) and pyridoxal-5'-phosphate (PLP, ~1 mM final concentration) to the buffer. Stir until fully dissolved.

Step 2: Biotransformation

-

Add 1-(5-fluoropyridin-2-yl)ethan-1-one (e.g., 1.0 g, ~7.1 mmol) to the reaction mixture.

-

Add a co-solvent such as toluene (e.g., 10% v/v) to create a two-phase system. This has been shown to improve reactant distribution without negatively impacting the enzyme's performance.[3]

-

Initiate the reaction by adding the ω-Transaminase (e.g., 50-100 mg of lyophilized powder).

-

Maintain the reaction temperature at 30-35 °C with gentle agitation (e.g., 200-250 rpm) for 24-48 hours.

-

Monitor the reaction progress by taking small aliquots, extracting with an organic solvent, and analyzing by HPLC or GC to determine the conversion of the ketone.

Step 3: Product Work-up and Isolation

-

Once the reaction has reached completion (typically >95% conversion), stop the agitation.

-

Adjust the pH of the aqueous phase to >11 using a 5 M NaOH solution to ensure the product amine is in its free base form.

-

Transfer the entire mixture to a separatory funnel.

-

Extract the product with dichloromethane (DCM) or another suitable organic solvent (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Step 4: Purification and Analysis

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

-

Structural Verification: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Enantiomeric Excess (ee) Determination: Analyze the purified product using chiral HPLC. A typical mobile phase might be a mixture of hexane and isopropanol with a small amount of diethylamine. Compare the retention times with a racemic standard to calculate the enantiomeric excess.

Expected Results

Based on published data, this biocatalytic process can achieve high yields and excellent enantioselectivity.[3]

| Parameter | Typical Value | Reference |

| Conversion | >95% | [3] |

| Isolated Yield | 66-77% | [3] |

| Enantiomeric Excess | >99% ee | [2][3] |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | 1. Inactive enzyme. 2. Incorrect pH or temperature. 3. Insufficient PLP cofactor. 4. Product inhibition. | 1. Use a fresh batch of enzyme. 2. Verify and calibrate pH meter and thermometer. 3. Ensure PLP is added. 4. Consider in-situ product removal or using a two-phase system. |

| Low Enantiomeric Excess (ee) | 1. Incorrect enzyme used (R-selective instead of S-selective). 2. Racemization during work-up. | 1. Confirm the selectivity of the transaminase batch. 2. Avoid harsh (e.g., high temperature) conditions during purification. |

| Difficulty in Extraction | Formation of an emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Perform a slower, more gentle extraction. |

Conclusion

The biocatalytic synthesis of this compound using an ω-transaminase represents a highly efficient, selective, and environmentally benign manufacturing process. This method consistently delivers the target chiral amine in high yield and with exceptional enantiomeric purity, meeting the stringent demands of the pharmaceutical industry. The use of mild, aqueous conditions and the avoidance of heavy metal catalysts make this a superior choice for sustainable drug development. Further process optimization, including enzyme immobilization for continuous flow applications, can enhance the industrial scalability and cost-effectiveness of this powerful synthetic tool.[2]

References

-

Semproli, A., et al. (2020). Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. ChemCatChem. Available at: [Link]

-

Li, C., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

-

Ingram, C., et al. (2012). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Organic Process Research & Development. Available at: [Link]

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Available at: [Link]

- Borghese, A., et al. (2005). Preparation of Tradipitant. World Intellectual Property Organization.

- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis.

- Blaser, H. U., et al. (1999).

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

-

Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Simon, R. C., et al. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Available at: [Link]

-

Barbas, C. F., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. Available at: [Link]

-

Lu, Y., et al. (2013). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society. Available at: [Link]

-

Contente, M. L., & Turner, N. J. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules. Available at: [Link]

-

LibreTexts. (2020). Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

- Zhou, P., et al. (2010). An efficient synthesis of 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor. ARKIVOC.

-

Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Available at: [Link]

Sources

- 1. 905587-15-7|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 9. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of (S)-1-(5-Fluoropyridin-2-yl)ethanamine in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Critical Role of Chiral Amines in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of precision medicine. The intricate three-dimensional architecture of the ATP-binding pocket of kinases necessitates a high degree of stereochemical precision in inhibitor design to achieve desired potency and selectivity. Chiral amines, such as (S)-1-(5-Fluoropyridin-2-yl)ethanamine, have emerged as indispensable building blocks in the synthesis of these sophisticated molecules. Their stereochemically defined nature allows for specific and high-affinity interactions within the kinase active site, often leading to superior pharmacological profiles compared to their racemic or achiral counterparts. This document provides a detailed exploration of the application of this compound in the synthesis of a clinically significant kinase inhibitor, offering both the strategic rationale and detailed synthetic protocols for researchers in drug discovery and development.

Featured Application: Synthesis of Lorlatinib (PF-06463922), a Third-Generation ALK/ROS1 Inhibitor

This compound is a pivotal intermediate in the synthesis of Lorlatinib, a potent, brain-penetrant, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] Lorlatinib is designed to overcome resistance to earlier-generation ALK inhibitors, a common challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2][3] The unique macrocyclic structure of Lorlatinib, which incorporates the this compound moiety, is crucial for its broad-spectrum activity against various ALK resistance mutations, including the challenging G1202R mutation.[2][4]

Structural and Mechanistic Insights: The Significance of the this compound Moiety

The crystal structure of Lorlatinib in complex with the ALK kinase domain (PDB ID: 4CLI) reveals the critical role of the this compound fragment.[5] This moiety is integral to the molecule's ability to form key interactions within the ATP-binding site, contributing significantly to its high potency and selectivity.

-

The Pyridine Ring: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase. The fluorine substituent at the 5-position can modulate the electronic properties of the ring and may engage in favorable interactions with the protein or influence the overall physicochemical properties of the inhibitor, such as membrane permeability.

-

The (S)-Chiral Center: The specific (S)-stereochemistry of the ethylamine linker orients the pyridine ring and the rest of the inhibitor in an optimal conformation for binding. This precise spatial arrangement is critical for maximizing interactions with the kinase and avoiding steric clashes, thereby enhancing both potency and selectivity.

The incorporation of this specific chiral amine is a deliberate design choice to optimize the inhibitor's fit within the kinase active site, a testament to the power of structure-based drug design in modern oncology.

Synthetic Protocols

The synthesis of Lorlatinib is a multi-step process. The following protocols detail the key steps involving the incorporation of this compound and the subsequent transformations to yield the final macrocyclic inhibitor. The overall synthetic strategy is convergent, involving the preparation of key fragments that are later coupled and cyclized.[4]

Diagram: Overall Synthetic Strategy for Lorlatinib

Sources

- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Application Note: A Systematic Approach to Method Development for the Enantiomeric Purity of Fluoropyridinyl Amines

Abstract

This application note provides a comprehensive, phased-in guide for developing and validating robust chromatographic methods to determine the enantiomeric purity of fluoropyridinyl amines, a class of compounds of growing importance in the pharmaceutical industry. We move from foundational principles of chiral recognition to a systematic workflow encompassing initial screening, method optimization, and validation. The protocols and rationale provided herein are designed for researchers, analytical chemists, and drug development professionals to establish reliable, accurate, and precise methods suitable for quality control and regulatory submission. This guide emphasizes the causality behind experimental choices, grounding protocols in both chromatographic theory and practical, field-proven insights.

Introduction: The Imperative of Chirality in Drug Development

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles within the chiral environment of the human body.[1] The tragic case of thalidomide in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to control the stereochemistry of drug substances.[1]

Fluoropyridinyl amines represent a key structural motif in many modern pharmaceutical candidates, valued for their unique electronic properties and ability to form critical interactions with biological targets. Consequently, the development of analytical methods to accurately quantify the enantiomeric composition of these compounds is not merely an analytical exercise but a fundamental requirement for ensuring drug safety and efficacy.

This guide outlines a logical, multi-phased strategy for developing a High-Performance Liquid Chromatography (HPLC) method for this purpose, leveraging the power of Chiral Stationary Phases (CSPs). While other techniques like Supercritical Fluid Chromatography (SFC) and indirect derivatization methods exist, direct separation on a CSP via HPLC remains a primary and highly effective approach.[2][][4][5]

Foundational Principles of Chiral Recognition

Enantiomers possess identical physical and chemical properties (e.g., boiling point, solubility, polarity) in an achiral environment, making their separation impossible on standard, achiral HPLC columns like a C18.[1] Chiral separation is achieved by introducing a chiral selector into the chromatographic system, most commonly by immobilizing it onto the silica support to create a CSP.[1][6]

The underlying mechanism of separation is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[6] According to the widely accepted "three-point interaction model," a stable diastereomeric complex requires at least three simultaneous points of interaction between the analyte and the CSP.[1][7] At least one of these interactions must be stereochemically dependent. The difference in the stability of these complexes leads to different retention times and, thus, separation.

A Phased Approach to Chiral Method Development

A structured, systematic approach is paramount to efficiently developing a robust chiral separation method. The process can be logically divided into three distinct phases: Screening, Optimization, and Validation.

Figure 1: Overall workflow for chiral method development.

Phase 1: Initial Screening - Finding the "Hit"

The goal of this phase is to rapidly test a diverse set of conditions to identify a CSP and mobile phase combination that shows any degree of separation (a "hit"). A broad screening is far more efficient than a trial-and-error approach.[8][9]

3.1.1. Rationale for Selecting Chiral Stationary Phases (CSPs)

For fluoropyridinyl amines, the most successful CSPs are typically polysaccharide-based (derivatized cellulose or amylose) and, increasingly, cyclofructan-based phases.[5][10][11][12] These phases offer a wide range of chiral recognition mechanisms.

-

Polysaccharide-based CSPs: These are the most versatile and widely used CSPs.[13][14][15] Their chiral recognition is based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric inclusion within the helical grooves of the polysaccharide polymer. Immobilized versions are highly robust and compatible with a wide range of solvents.[10]

-

Cyclofructan-based CSPs: These have shown excellent success in separating primary amines, often under polar organic or SFC conditions.[2][5] They contain crown ether-like moieties that can interact strongly with protonated amines.[5]

Table 1: Recommended Chiral Stationary Phases for Screening Fluoropyridinyl Amines